2-(1-methyl-1H-1,2,4-triazol-3-yl)acetonitrile

Description

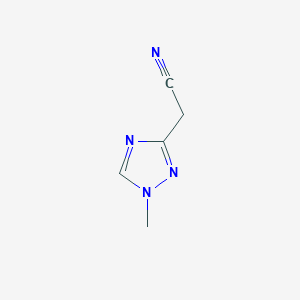

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methyl-1,2,4-triazol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c1-9-4-7-5(8-9)2-3-6/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSZHICVIHIJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetonitrile typically involves the reaction of 1-methyl-1H-1,2,4-triazole with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution with acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-1,2,4-triazol-3-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of triazole oxides.

Reduction: Formation of 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethylamine.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Antifungal Activity

One of the primary applications of 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetonitrile is its use as an antifungal agent. Triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This mechanism of action makes triazoles effective against a variety of fungal pathogens.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds exhibited potent antifungal activity against Candida albicans and Aspergillus fumigatus. The research highlighted that modifications to the triazole structure could enhance efficacy and reduce toxicity .

Antimicrobial Properties

In addition to antifungal effects, this compound has shown promise as an antimicrobial agent. Research indicates that it can inhibit bacterial growth by interfering with cell wall synthesis.

Case Study:

A recent investigation found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that further exploration into its mechanism could lead to the development of new antibiotics .

Fungicides

In agriculture, this compound is being explored as a potential fungicide. Its ability to disrupt fungal growth can be advantageous for crop protection.

Data Table: Efficacy Against Fungal Strains

| Fungal Strain | Concentration (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Botrytis cinerea | 100 | 15 |

| Fusarium oxysporum | 50 | 20 |

| Rhizoctonia solani | 75 | 18 |

This data suggests that the compound can effectively inhibit various fungal pathogens at different concentrations.

Cell Culture Studies

This compound has been utilized as a non-toxic buffering agent in cell culture environments. Its stability within a pH range of 6 to 8.5 makes it suitable for maintaining optimal conditions for cell growth.

Case Study:

Research conducted on human cell lines indicated that this compound could support cellular metabolism without inducing cytotoxicity. This property is particularly beneficial for long-term culture studies .

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetonitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

a. 2-(3-Methyl-1H-1,2,4-Triazol-5-yl)acetonitrile (CAS: Not specified)

- Structural Difference : Lacks the phenyl group at the triazole 3-position, replaced by a methyl group.

- Implications : Reduced steric bulk compared to the phenyl-substituted analog may enhance solubility in polar solvents. However, the absence of an aromatic ring could limit π-π stacking interactions in biological targets .

b. 2-(5-R-1H-1,2,4-Triazol-3-ylthio)acetonitriles (R = Methoxyphenyl Derivatives)

- Structural Difference : Incorporates a thioether (-S-) bridge and methoxyphenyl substituents (2-, 3-, or 4-methoxy) at the triazole 5-position ().

- Synthesis : Prepared via nucleophilic substitution of chloroacetonitrile with triazolyl thiols, differing from the target compound’s synthetic route (if unmodified) .

- Methoxy groups enhance electron density, altering electronic properties compared to the phenyl-methyl analog .

c. 2-[(5-Amino-1H-1,2,4-Triazol-3-yl)sulfanyl]acetonitrile (CAS: 338751-47-6)

- Structural Difference: Features an amino (-NH₂) group at the triazole 5-position and a sulfanyl (-S-) linker.

- Functional Impact: The amino group enables hydrogen bonding, improving aqueous solubility and interaction with biological targets (e.g., enzymes) compared to the non-polar phenyl group in the target compound .

Functional Group Modifications

a. Schiff Base Derivatives

- Example: (E)-2-(5-Mercapto-4-((naphthalene-1-ylmethylene)amino)-4H-1,2,4-triazol-3-yl)acetonitrile ().

- Structural Difference : Incorporates a Schiff base (imine) and naphthalene moiety.

- Applications : Enhanced antifungal activity due to the conjugated aromatic system, as demonstrated in fluorometric screening (). The target compound’s lack of a Schiff base may limit such activity unless further functionalized .

b. Coumarin Hybrids

- Example : 4-Phenyl-7-((5-((2-(2-hydroxyethoxy)ethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one ().

- Structural Difference : Combines triazole with a coumarin scaffold via ether and thioether linkages.

Crystallographic and Stability Comparisons

a. 2-((4-Phenyl-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl)thio)acetonitrile (C₁₅H₁₁N₅S)

- Structural Insight : Crystal structure reveals planar triazole and pyridine rings, stabilized by π-π interactions. The acetonitrile group adopts a linear conformation ().

- Comparison : The pyridinyl substituent may confer stronger intermolecular interactions than the phenyl group in the target compound, affecting crystallinity and melting points .

Physicochemical Data

Biological Activity

2-(1-methyl-1H-1,2,4-triazol-3-yl)acetonitrile is a compound belonging to the 1,2,4-triazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicine, agriculture, and other fields.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring and a nitrile group, which are critical for its biological activity. The presence of the triazole ring allows for the formation of non-covalent interactions with various biological targets, enhancing its potential as a pharmaceutical agent.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C5H6N4 |

| Molecular Weight | 134.13 g/mol |

| CAS Number | 1934687-72-5 |

Antimicrobial Activity

Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have indicated that derivatives of 1,2,4-triazoles can inhibit the growth of various bacterial and fungal strains. In particular:

- Antifungal Activity : Triazole derivatives are known to be effective against fungal infections due to their ability to inhibit ergosterol synthesis, a vital component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole .

- Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of triazole derivatives have been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Mechanism of Action : Triazoles may interfere with cellular signaling pathways involved in cancer progression. They can act as inhibitors of specific enzymes or receptors that are overexpressed in tumors .

- Case Studies : In vitro studies have demonstrated that some triazole derivatives can significantly reduce cell viability in cancer cell lines such as breast and lung cancer cells .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1-methyl-1H-1,2,4-triazole with acetonitrile. Common methods include:

- Nucleophilic Substitution : Using sodium hydride or potassium carbonate to deprotonate the triazole followed by nucleophilic attack on acetonitrile.

- Catalytic Methods : Employing catalysts to enhance yield and purity during synthesis .

Applications in Agriculture

The compound also shows promise in agricultural applications as a potential agrochemical:

Q & A

Basic Research Questions

Q. What are the key safety precautions for handling 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetonitrile in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection (e.g., P95 masks) if dust or aerosols are generated .

- Ventilation : Conduct reactions in a fume hood to minimize inhalation risks .

- Waste Disposal : Segregate waste into designated containers for hazardous organic compounds and collaborate with certified waste management services to ensure compliance with environmental regulations .

- Emergency Protocols : For accidental exposure, rinse affected skin/eyes with water for 15 minutes and seek medical attention. Provide SDS documentation to healthcare providers .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Predicted Properties : Use computational tools (e.g., ChemAxon, ACD/Labs) to estimate properties like polar surface area (PSA: ~80.5 Ų) and logP (calculated from similar triazole derivatives) .

- Experimental Validation :

- Boiling Point : Perform distillation under reduced pressure, as high temperatures (>500°C) may degrade the compound .

- Density : Use a pycnometer with solvent displacement (e.g., hexane as a reference) .

- Acidity (pKa) : Titrate in aqueous/organic solvent mixtures (e.g., DMSO-water) to determine protonation states .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Core Methodology : Alkylation of 1-methyl-1H-1,2,4-triazole with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product .

- Yield Optimization : Screen bases (e.g., NaH vs. K₂CO₃) and solvents (DMF vs. acetonitrile) to improve selectivity and reduce side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or selectivity in alkylation steps?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to evaluate variables (temperature, solvent polarity, base strength). For example, higher temperatures (>100°C) may favor triazole ring alkylation over nitrile hydrolysis .

- In Situ Monitoring : Employ HPLC or NMR to track intermediate formation and adjust reaction time dynamically .

- Catalysis : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

Q. How should researchers resolve contradictions between predicted and experimental physicochemical data?

- Methodological Answer :

- Data Reconciliation :

- Compare computational predictions (e.g., density functional theory for pKa) with experimental measurements. Discrepancies in boiling points (e.g., predicted 525°C vs. observed decomposition) may indicate thermal instability, requiring thermogravimetric analysis (TGA) .

- Validate solubility profiles using shake-flask methods in solvents like DMSO, methanol, and water .

- Statistical Analysis : Apply ANOVA to assess variability across replicate experiments and identify outliers .

Q. What strategies are recommended for evaluating the environmental impact of this compound?

- Methodological Answer :

- Ecotoxicity Testing :

- Aquatic Toxicity : Perform acute toxicity assays with Daphnia magna or algae to determine LC₅₀ values .

- Biodegradation : Use OECD 301F (manometric respirometry) to assess microbial degradation rates in simulated wastewater .

- Environmental Fate Modeling : Apply fugacity models (e.g., EQC Level III) to predict distribution in air, water, and soil based on logKow and vapor pressure .

Q. How can spectroscopic techniques elucidate the structural stability of this compound under varying conditions?

- Methodological Answer :

- Stability Studies :

- NMR : Monitor ¹H/¹³C spectra in D₂O/CDCl₃ to detect hydrolysis of the nitrile group under acidic/basic conditions .

- IR Spectroscopy : Track the C≡N stretching band (~2250 cm⁻¹) to assess chemical integrity during thermal stress .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks to identify degradation-prone motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.